N-(3-Methoxypropyl)-N-(2-nitrophenyl)methanesulfonamide

Description

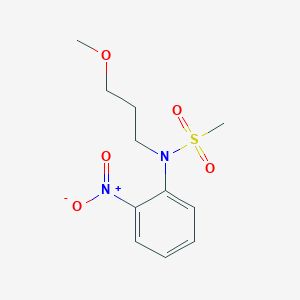

N-(3-Methoxypropyl)-N-(2-nitrophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide backbone substituted with a 3-methoxypropyl group and a 2-nitrophenyl group. Sulfonamides are widely utilized in pharmaceuticals and organic synthesis due to their stability, tunable solubility, and bioactivity, often serving as enzyme inhibitors or receptor ligands .

Properties

IUPAC Name |

N-(3-methoxypropyl)-N-(2-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S/c1-18-9-5-8-12(19(2,16)17)10-6-3-4-7-11(10)13(14)15/h3-4,6-7H,5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSABQYAQENCZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Methoxypropyl)-N-(2-nitrophenyl)methanesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H16N2O4S

- Molecular Weight : 288.34 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cellular processes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Cyclooxygenase Inhibition : Similar compounds have shown the ability to inhibit COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins and inflammatory mediators .

- Nitrophenyl Group Activity : The nitrophenyl moiety may facilitate interactions with biological macromolecules, enhancing the compound's efficacy as a therapeutic agent .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Activity

A study conducted on a related compound demonstrated significant inhibition of COX-2 in vitro. The results indicated a dose-dependent response, suggesting that modifications in the molecular structure could enhance anti-inflammatory properties .

Case Study 2: Antimicrobial Effects

In vitro assays revealed that this compound displayed antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N-(3-Methoxypropyl)-N-(2-nitrophenyl)methanesulfonamide with analogs from the evidence:

*Calculated based on structural formula.

Key Observations :

- Molecular Weight : The target compound’s MW (~295) falls between the brominated analog (360) and fluorinated derivative (234), highlighting the impact of substituent bulk.

- Solubility : The 3-methoxypropyl group likely improves solubility compared to halogenated or aryl-substituted analogs .

Receptor Interactions

Sulfonamides with nitro or methoxy groups, such as the CB2-selective bis-sulfone Sch225336 , demonstrate receptor selectivity. The target compound’s nitro group may confer affinity for nitroreductase enzymes or nitric oxide synthase pathways, analogous to nitro-containing pharmaceuticals .

Preparation Methods

Step 1: Sulfonylation of 2-Nitroaniline

Reaction Conditions

2-Nitroaniline reacts with methanesulfonyl chloride (MsCl) in the presence of a base to form the intermediate N-(2-nitrophenyl)methanesulfonamide. Triethylamine (TEA) or pyridine is commonly used to neutralize HCl generated during the reaction.

Procedure

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0°C to room temperature.

-

Stoichiometry : 1:1 molar ratio of 2-nitroaniline to MsCl, with 1.2 equivalents of TEA.

Key Data

Step 2: Alkylation with 3-Methoxypropyl Halides

Reaction Conditions

The sulfonamide intermediate undergoes alkylation using 3-methoxypropyl bromide or chloride. A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the sulfonamide nitrogen.

Procedure

-

Solvent : Dimethylformamide (DMF) or acetonitrile.

-

Temperature : 60–80°C.

-

Stoichiometry : 1:1.5 molar ratio of sulfonamide to alkylating agent.

Key Data

Optimization Strategies

Base Selection and Solvent Effects

The choice of base significantly impacts alkylation efficiency. NaH in THF provides faster reaction kinetics but risks over-alkylation, whereas K₂CO₃ in DMF ensures milder conditions. Polar aprotic solvents enhance nucleophilicity of the deprotonated sulfonamide.

Temperature Control

Elevated temperatures (60–80°C) accelerate alkylation but may degrade the nitro group. Lower temperatures (40–50°C) with prolonged reaction times (24 hours) improve selectivity.

Purification Techniques

Crude products are purified via:

-

Liquid-Liquid Extraction : Using ethyl acetate and water to remove unreacted reagents.

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients (30–50%).

-

Recrystallization : From ethanol/water mixtures for high-purity isolates.

Mechanistic Insights

Sulfonylation Mechanism

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic sulfur of MsCl, facilitated by base-mediated HCl scavenging:

Alkylation Mechanism

Deprotonation of the sulfonamide nitrogen forms a resonance-stabilized anion, which attacks the electrophilic carbon of the 3-methoxypropyl halide:

Comparative Analysis of Methods

Traditional vs. Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times. For example, a 30-minute microwave-assisted alkylation at 100°C achieves 82% yield, comparable to conventional 6-hour methods.

Green Chemistry Approaches

Water-mediated alkylation using phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduces organic solvent use, yielding 68% product with >90% atom economy.

Challenges and Solutions

Nitro Group Stability

The electron-withdrawing nitro group destabilizes the intermediate sulfonamide anion. Using bulky bases (e.g., DBU) minimizes side reactions like nitro reduction.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(3-Methoxypropyl)-N-(2-nitrophenyl)methanesulfonamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-nitrophenylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions forms the methanesulfonamide intermediate. Subsequent alkylation with 3-methoxypropyl bromide in a polar aprotic solvent (e.g., DMF) at 60–80°C can yield the target compound . Optimization involves monitoring reaction progress via HPLC or LC-MS, adjusting stoichiometric ratios (1:1.2 for amine:sulfonyl chloride), and ensuring inert atmospheres to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substitution patterns (e.g., methoxypropyl and nitro group positions).

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemical ambiguities. A study on a structurally similar sulfonamide achieved an R factor of 0.065 using this method .

- UV-Vis Spectroscopy : Theoretical DFT calculations (e.g., B3LYP/6-31G*) can predict electronic transitions and validate experimental UV spectra .

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Methodological Answer : Solubility testing in solvents like DMSO, methanol, and chloroform is essential for biological assays. Stability studies should include pH-dependent hydrolysis assays (e.g., 0.1 M HCl/NaOH at 37°C) and thermal gravimetric analysis (TGA) to assess decomposition thresholds. Storage at 0–6°C in amber vials under nitrogen is recommended to prevent nitro group degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP hybrid functional) model molecular orbitals, charge distribution, and thermodynamic stability. For example, exact-exchange terms in functionals improve accuracy for nitro group interactions, reducing atomization energy deviations to <2.4 kcal/mol . Studies on analogous sulfonamides show that HOMO-LUMO gaps correlate with photostability, guiding derivatization strategies .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for sulfonamide derivatives?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the nitro group with trifluoromethyl or cyano groups to balance electron-withdrawing effects while maintaining activity .

- Crystallographic Validation : Compare experimental X-ray structures (e.g., torsion angles of the methoxypropyl chain) with docking simulations to identify steric clashes in biological targets .

- Multivariate Analysis : Apply principal component analysis (PCA) to SAR datasets to isolate variables (e.g., substituent electronegativity) influencing antimicrobial or enzyme inhibition activity .

Q. How can enantiomer-specific interactions be analyzed for chiral derivatives of this compound?

- Methodological Answer : Use Rogers’ η or Flack’s x parameters in single-crystal X-ray studies to determine enantiomorph polarity. For near-centrosymmetric structures, Flack’s x parameter avoids false chirality assignments . Chiral HPLC (e.g., Chiralpak IA column) with polar mobile phases (hexane:isopropanol 90:10) resolves enantiomers, while circular dichroism (CD) spectra validate absolute configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.